methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
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Overview
Description
Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group and the hydrazinylidene moiety makes it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with methyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazinylidene moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted hydrazinylidene derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydrazinylidene moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate
- Ethyl (3-trifluoromethylbenzoyl)acetate
Uniqueness
Methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is unique due to the presence of both the trifluoromethyl group and the hydrazinylidene moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H8ClF3N2O2 |
---|---|
Molecular Weight |
280.63 g/mol |
IUPAC Name |
methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-18-9(17)8(11)16-15-7-4-2-3-6(5-7)10(12,13)14/h2-5,15H,1H3/b16-8- |
InChI Key |
PVSSVXDPIYXQMA-PXNMLYILSA-N |
Isomeric SMILES |
COC(=O)/C(=N/NC1=CC=CC(=C1)C(F)(F)F)/Cl |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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